

Phenoxyacetic Anhydride: A Technical Guide to Reactivity and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenoxyacetic anhydride*

Cat. No.: B081273

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetic anhydride is a reactive chemical intermediate utilized in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. Its utility stems from its ability to act as an efficient phenoxyacetylating agent, introducing the phenoxyacetyl moiety onto nucleophilic substrates. This guide provides a comprehensive overview of the reactivity and stability of **phenoxyacetic anhydride**, drawing on available data for the compound and its structural analogs. It includes detailed experimental protocols for its synthesis and key reactions, quantitative data where available, and visual diagrams to illustrate reaction mechanisms and workflows.

Introduction

Phenoxyacetic anhydride, with the chemical formula $(C_6H_5OCH_2CO)_2O$, is the symmetrical anhydride of phenoxyacetic acid. As a member of the carboxylic anhydride family, its chemistry is characterized by the electrophilicity of its carbonyl carbons, making it susceptible to nucleophilic attack. This reactivity is central to its application as a reagent for the acylation of alcohols, amines, phenols, and other nucleophiles. Understanding the nuances of its reactivity and stability is crucial for its effective and safe use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of **phenoxyacetic anhydride** is presented in Table 1.

Table 1: Physicochemical Properties of **Phenoxyacetic Anhydride**

Property	Value	Reference(s)
Molecular Formula	$C_{16}H_{14}O_5$	
Molecular Weight	286.28 g/mol	
Appearance	White to off-white solid	
Melting Point	73-74 °C	
Solubility	Soluble in many organic solvents such as THF, DCM. Reacts with water.	[1]
Moisture Sensitivity	Moisture sensitive; hydrolyzes to phenoxyacetic acid.	

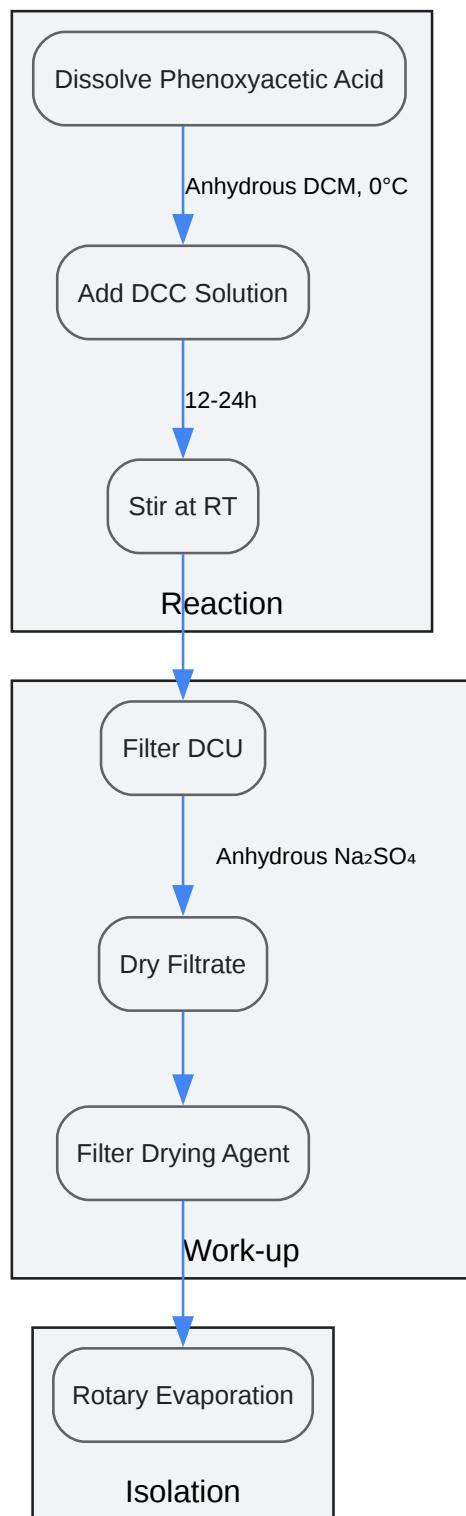
Synthesis of Phenoxyacetic Anhydride

Phenoxyacetic anhydride is typically synthesized from its corresponding carboxylic acid, phenoxyacetic acid. A common and effective method involves the use of a dehydrating coupling agent, such as dicyclohexylcarbodiimide (DCC).

Experimental Protocol: Synthesis using Dicyclohexylcarbodiimide (DCC)

This protocol describes the laboratory-scale synthesis of **phenoxyacetic anhydride** from phenoxyacetic acid using DCC.

Materials:


- Phenoxyacetic acid
- Dicyclohexylcarbodiimide (DCC)

- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Anhydrous sodium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar
- Ice bath
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phenoxyacetic acid (2 equivalents) in anhydrous dichloromethane.
- Addition of DCC: Cool the solution in an ice bath and slowly add a solution of DCC (1 equivalent) in anhydrous dichloromethane dropwise with continuous stirring.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.
- Work-up:
 - Filter the reaction mixture to remove the precipitated DCU.
 - Wash the filtrate with a small amount of cold, anhydrous solvent.
 - Dry the filtrate over anhydrous sodium sulfate.
 - Filter to remove the drying agent.
- Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude **phenoxyacetic anhydride**.
- Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system if necessary.

Diagram 1: Synthesis of **Phenoxyacetic Anhydride** using DCC

Workflow for the synthesis of phenoxyacetic anhydride using DCC.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **phenoxyacetic anhydride** using DCC.

Reactivity of Phenoxyacetic Anhydride

Phenoxyacetic anhydride is a versatile acylating agent that reacts with a wide range of nucleophiles. The general order of reactivity for carboxylic acid derivatives is: Acyl Chloride > Anhydride > Ester > Amide.^[2]

Hydrolysis

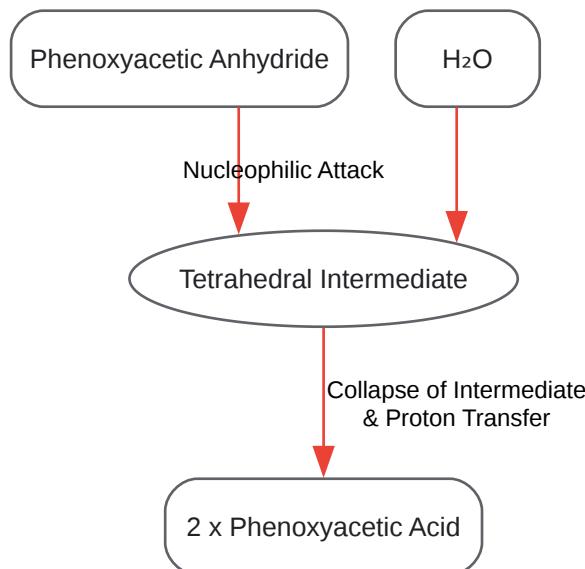

In the presence of water, **phenoxyacetic anhydride** undergoes hydrolysis to form two equivalents of phenoxyacetic acid. This reaction is generally faster than the hydrolysis of corresponding esters but slower than that of acyl chlorides.^[3] While specific kinetic data for the hydrolysis of **phenoxyacetic anhydride** is not readily available in the literature, data for acetic anhydride can provide a useful reference.

Table 2: Kinetic Data for the Hydrolysis of Acetic Anhydride

Temperature (°C)	Rate Constant (k, min ⁻¹)	Reference
15	0.0631	[4]
20	0.0924	[4]
25	0.169	[4]
35	0.2752	[4]

Data presented is for acetic anhydride as a proxy.

Diagram 2: General Mechanism of Anhydride Hydrolysis

Mechanism of the hydrolysis of a carboxylic anhydride.

[Click to download full resolution via product page](#)

Caption: Mechanism of the hydrolysis of a carboxylic anhydride.

Alcoholysis and Phenolysis

Phenoxyacetic anhydride reacts with alcohols and phenols to form the corresponding phenoxyacetate esters and one equivalent of phenoxyacetic acid. These reactions are typically slower than those with acyl chlorides and may require gentle heating or a catalyst to proceed at a reasonable rate.[3]

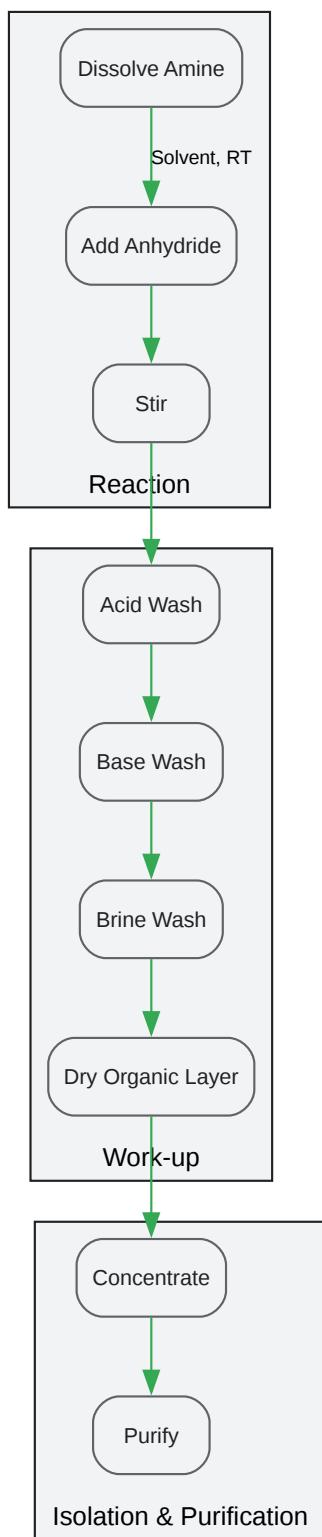
Aminolysis

The reaction of **phenoxyacetic anhydride** with primary or secondary amines yields N-substituted phenoxyacetamides and a carboxylate salt of the amine. This is a common method for the formation of amide bonds.

Experimental Protocol: Acylation of Aniline

This protocol provides a general procedure for the acylation of an amine (aniline) with an anhydride, which can be adapted for **phenoxyacetic anhydride**.

Materials:


- Aniline
- **Phenoxyacetic anhydride**
- A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)
- A weak base (e.g., Pyridine or Triethylamine, optional, to neutralize the carboxylic acid byproduct)
- Magnetic stirrer and stir bar
- Standard laboratory glassware

Procedure:

- Reaction Setup: Dissolve aniline (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
- Addition of Anhydride: Add a solution of **phenoxyacetic anhydride** (1.1 equivalents) in the same solvent dropwise to the aniline solution with stirring at room temperature.
- Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC). If the reaction is slow, gentle heating may be applied. If a base is used, it can be added to the initial amine solution.
- Work-up:
 - Wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove unreacted amine and any added base.
 - Wash with a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove the phenoxyacetic acid byproduct.
 - Wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate.

- Isolation and Purification: Filter to remove the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Diagram 3: General Workflow for Amine Acylation

General workflow for the acylation of an amine with an anhydride.

[Click to download full resolution via product page](#)

Caption: General workflow for the acylation of an amine with an anhydride.

Stability of Phenoxyacetic Anhydride

The stability of **phenoxyacetic anhydride** is a critical consideration for its storage and handling.

Thermal Stability

Specific data from thermal analysis (Differential Scanning Calorimetry - DSC or Thermogravimetric Analysis - TGA) for **phenoxyacetic anhydride** is not readily available. However, for its precursor, phenoxyacetic acid, thermal stability has been studied, showing it to be thermally stable up to its melting point.^[5] As a general trend, carboxylic anhydrides are less thermally stable than their corresponding acids and can decompose upon strong heating. For instance, gaseous acetic anhydride decomposes at temperatures between 197 and 370°C to yield ketene and acetic acid.^[6] It is reasonable to expect that **phenoxyacetic anhydride** would exhibit similar, though not identical, thermal decomposition behavior.

Stability in Solution

As previously mentioned, **phenoxyacetic anhydride** is susceptible to hydrolysis and will degrade in the presence of water. It is generally stable in anhydrous aprotic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile at room temperature for reasonable periods.^[1] However, for long-term storage, it is recommended to keep it in a cool, dry place under an inert atmosphere. The stability in solution can be monitored by techniques such as ¹H NMR spectroscopy by observing the appearance of signals corresponding to the hydrolysis product, phenoxyacetic acid.^{[7][8]}

Stability under Acidic and Basic Conditions

- Acidic Conditions: The hydrolysis of anhydrides can be catalyzed by acids. Therefore, **phenoxyacetic anhydride** is expected to be less stable in acidic aqueous solutions.
- Basic Conditions: In the presence of a base, the hydrolysis of **phenoxyacetic anhydride** is significantly accelerated due to the increased concentration of the hydroxide nucleophile.

Conclusion

Phenoxyacetic anhydride is a valuable reagent for phenoxyacetylation reactions. Its reactivity is characteristic of a carboxylic anhydride, readily undergoing nucleophilic attack by water,

alcohols, phenols, and amines. While specific quantitative data on its reactivity and stability are limited, analogies to other anhydrides, particularly acetic anhydride, provide useful guidance. Proper handling and storage under anhydrous conditions are essential to prevent hydrolysis. The experimental protocols provided herein offer a foundation for the synthesis and utilization of this versatile compound in various research and development applications. Further studies to quantify the kinetics of its reactions and its thermal decomposition would be beneficial for optimizing its use and ensuring process safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. journals.flvc.org [journals.flvc.org]
- 5. odr.chalmers.se [odr.chalmers.se]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Phenoxyacetic Anhydride: A Technical Guide to Reactivity and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b081273#phenoxyacetic-anhydride-reactivity-and-stability\]](https://www.benchchem.com/product/b081273#phenoxyacetic-anhydride-reactivity-and-stability)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com